
A Comprehensive Technical Guide to Coniel
(Benidipine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Coniel

Cat. No.: B1142605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Coniel, the trade name for benidipine hydrochloride, is a third-generation dihydropyridine

calcium channel blocker with a unique pharmacological profile. It is a potent antihypertensive

and antianginal agent that exhibits a long-lasting effect. This technical guide provides an in-

depth overview of Coniel, including its chemical properties, mechanism of action,

pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data from preclinical

and clinical studies are presented in tabular format for clear comparison. Furthermore, this

guide outlines the methodologies for key experiments used to characterize its activity and

visualizes its core signaling pathways and experimental workflows using the DOT language.

Chemical and Physical Properties
Benidipine is the active pharmaceutical ingredient in Coniel. It is typically administered as a

hydrochloride salt.
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Property Value

Chemical Name

(4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-

nitrophenyl)-3,5-pyridinedicarboxylic acid 3-

methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl]

ester hydrochloride

Molecular Formula C₂₈H₃₁N₃O₆·HCl

Molecular Weight 542.02 g/mol

CAS Number 91599-74-5

Appearance Yellow crystalline powder

Mechanism of Action
Benidipine is a multi-faceted calcium channel blocker, exhibiting a unique triple-blocking action

on L-type, T-type, and N-type voltage-gated calcium channels. This broad-spectrum inhibition

contributes to its potent and sustained therapeutic effects.

Calcium Channel Blockade
The primary mechanism of action of benidipine is the inhibition of calcium ion (Ca²⁺) influx into

vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor

on the α1 subunit of the L-type calcium channels, it reduces the probability of channel opening,

leading to vasodilation and a decrease in peripheral resistance. Its additional blockade of T-

type and N-type calcium channels contributes to its unique clinical profile, including renal

protective effects and a lower incidence of reflex tachycardia compared to other dihydropyridine

calcium channel blockers.

Signaling Pathways
Benidipine's effects extend beyond simple calcium channel blockade, influencing several

intracellular signaling pathways.

Nitric Oxide (NO) Production: Benidipine has been shown to stimulate endothelial nitric oxide

synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent

vasodilator and plays a crucial role in maintaining vascular homeostasis.
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NF-κB Pathway Inhibition: Benidipine has demonstrated inhibitory effects on the nuclear

factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its

inhibition may contribute to the anti-atherosclerotic properties of benidipine.
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Benidipine's primary mechanism of action on calcium channels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1142605?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitric Oxide Pathway NF-κB Pathway

Benidipine

eNOS

Stimulates

NF-κB Activation

Inhibits

↑ Nitric Oxide

Vasodilation

↓ Inflammation

Click to download full resolution via product page

Downstream signaling pathways modulated by Benidipine.

Pharmacokinetics
Benidipine is characterized by rapid absorption and a long duration of action.
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
0.5 - 0.75 hours [1]

Peak Plasma Concentration

(Cmax) at 4 mg dose
1.04 ng/mL [1]

Peak Plasma Concentration

(Cmax) at 8 mg dose
3.85 ng/mL [1]

Elimination Half-life
Not explicitly stated, but has a

long duration of action

Clinical Efficacy
Clinical trials have demonstrated the efficacy of benidipine in the treatment of hypertension and

angina pectoris.

Hypertension
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Study
Population

Dosage Duration Key Findings Reference

Elderly Chinese

patients with mild

to moderate

essential

hypertension

8 mg once daily 12 weeks

Mean reduction

in sitting

SBP/DBP:

21.50/10.60

mmHg. High

trough-to-peak

ratios (0.87 for

SBP, 0.72 for

DBP).

[2]

Patients with

mild to moderate

hypertension

4-8 mg/day -

Effective blood

pressure control

in 80% of

patients on 4

mg/day and 80%

of non-

responders who

were escalated

to 8 mg/day.

[3]

Elderly Chinese

patients with mild

to moderate

hypertension

2-8 mg/day (with

optional add-on

therapy)

52 weeks

Mean trough BP

reduction of

13.8/8.3 mmHg.

62.5% of patients

reached target

BP. Significant

decrease in left

ventricular mass

index.

[4]

Angina Pectoris
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Study
Population

Dosage Duration Key Findings Reference

Chinese patients

with stable

angina pectoris

- 4 weeks

Prolonged time

to 1 mm ST

segment

depression in

exercise

tolerance test

(increment of

64.2 s). Total

efficacy rate of

55%.

[5]

Japanese

patients with

vasospastic

angina resistant

to diltiazem

- -

Angina attacks

completely

disappeared in 6

out of 15

patients.

Significant

increase in

serum

nitrite/nitrate

levels.

[6][7]

Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to

elucidate the pharmacological properties of benidipine.

Patch-Clamp Electrophysiology for Calcium Channel
Inhibition
This technique is employed to directly measure the effect of benidipine on the activity of

voltage-gated calcium channels.
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Cell Preparation: Human adrenocortical NCI-H295R cells or other suitable cell lines

expressing the target calcium channels are cultured.

Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with

an internal solution forms a high-resistance seal with the cell membrane. The membrane

patch is then ruptured to allow electrical access to the cell interior.

Voltage Protocol: To isolate specific calcium channel currents (e.g., T-type), specific voltage

protocols are applied. For instance, holding the membrane potential at a level that

inactivates other channels while activating the channel of interest.

Drug Application: Benidipine is applied to the cells at varying concentrations to determine its

inhibitory effect on the calcium currents.

Data Analysis: The recorded currents are analyzed to determine the concentration-response

relationship and calculate the IC₅₀ value (the concentration of benidipine that inhibits 50% of

the channel activity).

Nitric Oxide Synthase (NOS) Activity Assay
The effect of benidipine on NO production is often assessed by measuring the activity of NOS.

Sample Preparation: Tissue homogenates (e.g., from the left ventricle of animal models) or

cell lysates are prepared.

Assay Principle: The Griess method is commonly used to indirectly measure NO production

by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Procedure:

The sample is incubated with L-arginine, the substrate for NOS.

The reaction is stopped, and the supernatant is collected.

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is

added to the supernatant.

The reagent reacts with nitrite to form a colored azo compound.
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The absorbance of the solution is measured spectrophotometrically, and the concentration

of nitrite is determined from a standard curve.

NF-κB Luciferase Reporter Assay
This assay is used to investigate the effect of benidipine on the NF-κB signaling pathway.

Cell Line: A cell line (e.g., THP-1 macrophages) is engineered to contain a luciferase reporter

gene under the control of NF-κB response elements.

Treatment: The cells are pre-treated with benidipine for a specified period and then

stimulated with an NF-κB activator, such as lipopolysaccharide (LPS).

Luciferase Assay:

The cells are lysed to release the luciferase enzyme.

A luciferase substrate (luciferin) is added.

The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.

The emitted light is measured using a luminometer.

Data Analysis: The luminescence signal is proportional to the activity of the NF-κB pathway.

The inhibitory effect of benidipine is determined by comparing the luminescence in

benidipine-treated cells to that in untreated, stimulated cells.
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Workflow for Patch-Clamp Electrophysiology.
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Nitric Oxide Synthase Assay Workflow
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Workflow for Nitric Oxide Synthase Activity Assay.

Conclusion
Coniel (benidipine hydrochloride) is a well-characterized dihydropyridine calcium channel

blocker with a unique triple-blocking mechanism and pleiotropic effects on intracellular

signaling pathways. Its demonstrated efficacy in treating hypertension and angina, coupled with

a favorable safety profile, makes it a valuable therapeutic option. The experimental

methodologies outlined in this guide provide a framework for further research into its

pharmacological properties and potential new therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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